2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium - 91893-72-0

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium

Catalog Number: EVT-1631449
CAS Number: 91893-72-0
Molecular Formula: C10H8KNO5S
Molecular Weight: 293.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) []. It demonstrates high selectivity for mGlu5 over other mGlu subtypes, making it valuable for studying mGlu5-mediated responses in the central nervous system (CNS). Unlike other mGlu5 PAMs, NCFP does not affect hippocampal synaptic plasticity, suggesting a unique mechanism of action [].

N-(4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl)-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a known positive allosteric modulator (PAM) of mGlu5 that interacts with a unique allosteric site distinct from the common MPEP binding site []. This unique binding profile differentiates CPPHA from many other mGlu5 PAMs.

3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs

Compound Description: These compounds represent a series of fifteen analogs designed and synthesized as potential HIV-1 integrase inhibitors []. Despite incorporating the 1,3-diketo functional group commonly found in integrase inhibitors, these analogs failed to demonstrate inhibitory activity against HIV-1 integrase [].

2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives (6a-6g)

Compound Description: These derivatives were synthesized as part of a green chemistry approach to developing new analgesic and antipyretic agents []. They represent a series of compounds designed to explore the pharmacological potential of modifying the paracetamol structure [].

N-[(4-hydroxy-phenylcarbamoyl)-methyl]-phthalamic acid derivatives (10a-10g)

Compound Description: This series of compounds represents a group of potential analgesic and antipyretic agents designed and synthesized using environmentally friendly methods []. They are structurally related to the 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, with a focus on exploring modifications around the paracetamol scaffold [].

(1,3-dioxo-1,3-dihydroisoindol-2-yl)acetic acid derivatives (9a-9g)

Compound Description: This series of compounds serves as crucial intermediates in the synthesis of the 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives (6a-6g) []. Their role highlights the synthetic pathway and structural modifications employed in exploring potential analgesic and antipyretic agents [].

N-substituted-4-nitrophthalimides (1) and (2-substituted-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-carbamic acid ethyl esters (3)

Compound Description: These two series of compounds were synthesized and characterized as part of a study exploring novel carbamic acid ethyl esters []. While their specific biological activities are not detailed in the provided abstract, their synthesis and characterization suggest potential applications in medicinal chemistry.

Properties

CAS Number

91893-72-0

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium

IUPAC Name

potassium;2-(1,3-dioxoisoindol-2-yl)ethanesulfonate

Molecular Formula

C10H8KNO5S

Molecular Weight

293.34 g/mol

InChI

InChI=1S/C10H9NO5S.K/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16;/h1-4H,5-6H2,(H,14,15,16);/q;+1/p-1

InChI Key

UHZPGGARCNRPBD-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.